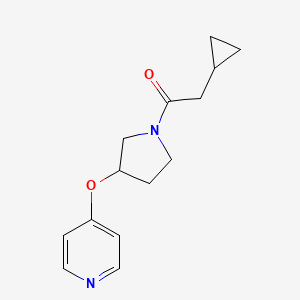
2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone” is a complex organic molecule that contains a cyclopropyl group, a pyrrolidinyl group, and a pyridinyl group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It likely has a complex three-dimensional structure due to the presence of the cyclopropyl and pyrrolidinyl rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyridinyl group might undergo electrophilic substitution reactions, while the cyclopropyl group might undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. For example, the presence of the polar pyridinyl group might increase its solubility in polar solvents .科学的研究の応用
Drug Discovery
The pyrrolidine ring, a key component of your compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Antimicrobial Potential
Some derivatives of compounds containing the pyrrolidine ring have shown good antimicrobial potential . This suggests that “2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone” could potentially be explored for similar applications.
Spin-Crossover Coordination Polymers
Compounds containing pyridin-4-yloxy groups have been used in the synthesis of two-dimensional (2D) spin-crossover coordination polymers . These materials have interesting magnetic properties and could be used in data storage or sensing applications.
Porous Metal-Organic Frameworks (MOFs)
Compounds with pyridin-4-yloxy groups have also been used in the synthesis of porous metal-organic frameworks (MOFs) . MOFs have a wide range of applications, including gas storage, separation, and catalysis.
Antitumor Activity
Pyrrolidine derivatives have been studied for their antitumor activity . The unique structure of “2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone” could potentially be explored for similar applications.
Development of New Drugs
Imidazole, a compound similar to pyrrolidine, has become an important synthon in the development of new drugs . Given the structural similarities, “2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone” could potentially be used in a similar manner.
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that this compound may have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone . For instance, the solvent used for synthesis can affect the properties of similar compounds
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-cyclopropyl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(9-11-1-2-11)16-8-5-13(10-16)18-12-3-6-15-7-4-12/h3-4,6-7,11,13H,1-2,5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUNFYWTBOVQHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.4]octan-7-yl]acetic acid](/img/structure/B2640578.png)


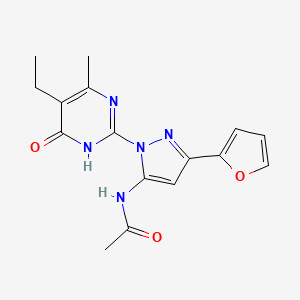
![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B2640585.png)
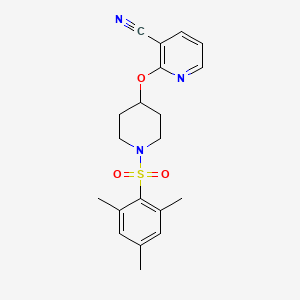
![5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2640588.png)
![7-Fluoro-2-methyl-3-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2640589.png)
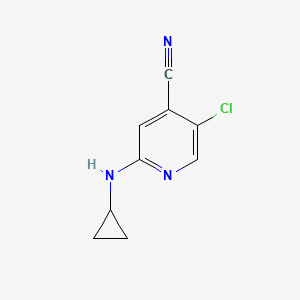

![4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide](/img/structure/B2640593.png)
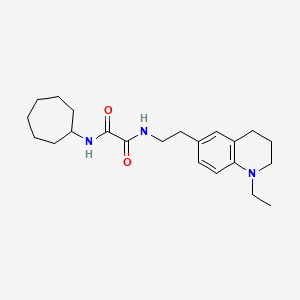
![4-Bromo-1-[[1-(2-phenylethylsulfonyl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2640596.png)
